

Arachidonoyl Serinol and its interaction with cannabinoid receptors

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Compound of Interest

Compound Name: Arachidonoyl Serinol

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An In-depth Technical Guide on **Arachidonoyl Serinol** and its Interaction with Cannabinoid Receptors

Introduction

N-Arachidonoyl L-Serine (ARA-S) is an endogenous lipoamino acid first isolated from bovine brain.^{[1][2]} Structurally, it belongs to the family of N-acylethanolamines and is closely related to the well-characterized endocannabinoid, N-arachidonoyl ethanolamine (anandamide).^[1]

Despite this structural similarity, ARA-S exhibits a pharmacological profile distinct from classical endocannabinoids, particularly in its interaction with the canonical cannabinoid receptors, CB1 and CB2. This guide provides a comprehensive technical overview of the synthesis, receptor pharmacology, signaling pathways, and experimental methodologies associated with ARA-S, tailored for researchers and drug development professionals.

Chemical Structure:

- Formal Name: N-[(2-hydroxy-1-hydroxymethyl)ethyl]-5Z,8Z,11Z,14Z-eicosatetraenamide
- Molecular Formula: $C_{23}H_{39}NO_3$
- Formula Weight: 377.6 g/mol ^[3]

Interaction with Cannabinoid and Other Receptors

A defining characteristic of ARA-S is its exceptionally low affinity for the primary cannabinoid receptors, CB1 and CB2. This distinguishes it from anandamide and 2-arachidonoylglycerol (2-AG), which are established agonists at these receptors.[4][5]

Cannabinoid Receptors (CB1 and CB2)

Experimental evidence consistently demonstrates that ARA-S does not significantly engage CB1 or CB2 receptors at physiologically relevant concentrations.

- **CB1 Receptor:** In competitive binding assays using mouse cerebellar membranes, ARA-S exhibited a binding affinity (K_i) greater than 10,000 nM, indicating very weak interaction.[1]
- **CB2 Receptor:** ARA-S failed to displace radioligand binding to rat CB2 receptors at concentrations up to 30 μ M.[1]

This lack of affinity suggests that the physiological effects of ARA-S are not mediated directly through the classical endocannabinoid system.

Putative Novel Cannabinoid-Type Receptor

The effects of ARA-S, particularly its vasodilatory properties, closely parallel those of abnormal cannabidiol (Abn-CBD), a synthetic agonist known to act on a putative novel, non-CB1/CB2 endothelial receptor.[1] It is hypothesized that ARA-S may be an endogenous ligand for this G-protein-coupled receptor.[1][2] Some studies also suggest a potential interaction with G-protein coupled receptor 55 (GPR55).[6]

Other Molecular Targets

Beyond G-protein-coupled receptors, ARA-S has been shown to directly modulate the function of certain ion channels:

- **N-type Ca^{2+} Channels:** In rat sympathetic neurons, ARA-S produces a rapid and reversible augmentation of N-type Ca^{2+} current. This effect is independent of G-protein-coupled receptors and results from a hyperpolarizing shift in the channel's activation curve.[4]
- **Large Conductance Ca^{2+} -Activated K^+ (BKCa) Channels:** ARA-S is a direct activator of BKCa channels, an action which is believed to underlie its endothelium-independent vasorelaxant effects.[7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of **Arachidonoyl Serinol** in comparison to classical endocannabinoids.

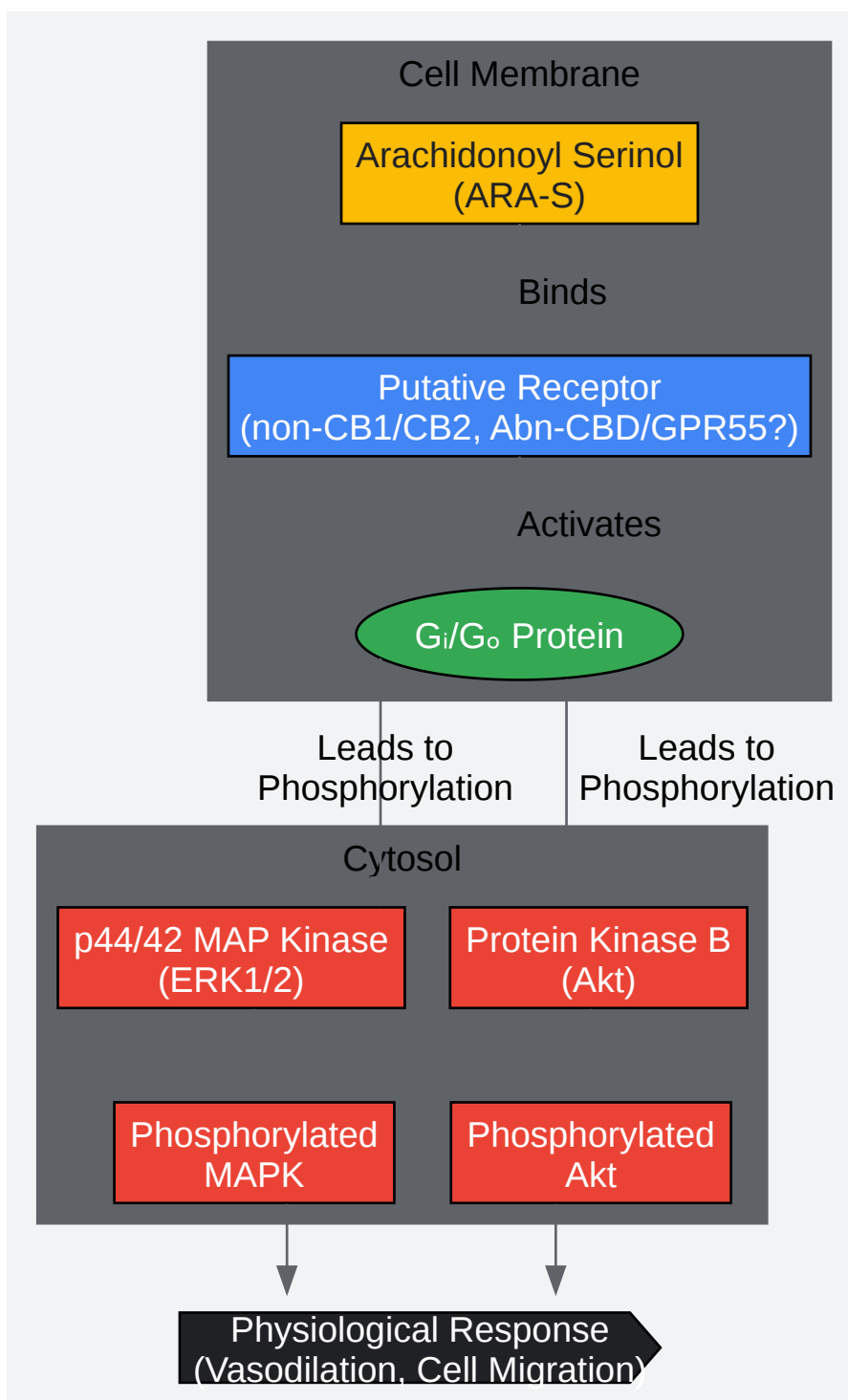
Compound	Receptor/Target	Assay Type	Species/System	K _i (nM)	Reference
Arachidonoyl Serinol (ARAS)	CB1	Radioligand Binding	Mouse Cerebellum	>10,000	[1]
Arachidonoyl Serinol (ARAS)	CB2	Radioligand Binding	Rat	No displacement up to 30,000 nM	[1]
Arachidonoyl Serinol (ARAS)	TRPV1	Radioligand Binding	Rat	No displacement up to 30,000 nM	[1]
Anandamide (AEA)	CB1	Radioligand Binding	Rat	87.7	[8]
Anandamide (AEA)	CB1	Radioligand Binding	Human	239.2	[8]
Anandamide (AEA)	CB2	Radioligand Binding	Human	439.5	[8]

Table 1:
Comparative
Receptor
Binding
Affinities (K_i)

Compound	Effect	Assay Type	Species/System	EC ₅₀ / IC ₅₀ (nM)	Reference
Arachidonoyl Serinol (ARA-S)	Vasodilation	Wire Myograph	Rat Mesenteric Artery	550	[1]
Arachidonoyl Serinol (ARA-S)	Vasodilation	Wire Myograph	Rat Abdominal Aorta	≈1,200	[1]
Arachidonoyl Serinol (ARA-S)	BKCa Channel Activation	Electrophysiology	Human (HEK293 cells)	pEC ₅₀ = 5.63 (≈2344 nM)	[7]
2-Arachidonoyl glycerol (2-AG)	cAMP Inhibition	Functional Assay	CHO-hCB2 cells	1,300	[9]
2-Arachidonoyl glycerol (2-AG)	[³⁵ S]GTPγS Binding	Functional Assay	Sf9-hCB2 membranes	122	[9]
Table 2: Functional Potency (EC ₅₀ / IC ₅₀)					

Signaling Pathways

The interaction of ARA-S with its putative endothelial receptor initiates downstream signaling cascades that are pertussis toxin (PTX)-sensitive, implicating the involvement of G_i/G_o proteins. [1] Key downstream events include the phosphorylation and activation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B (Akt), pathways known to be involved in endothelial cell migration and survival.[1][2]



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Caption: Proposed signaling pathway for **Arachidonoyl Serinol** in endothelial cells.

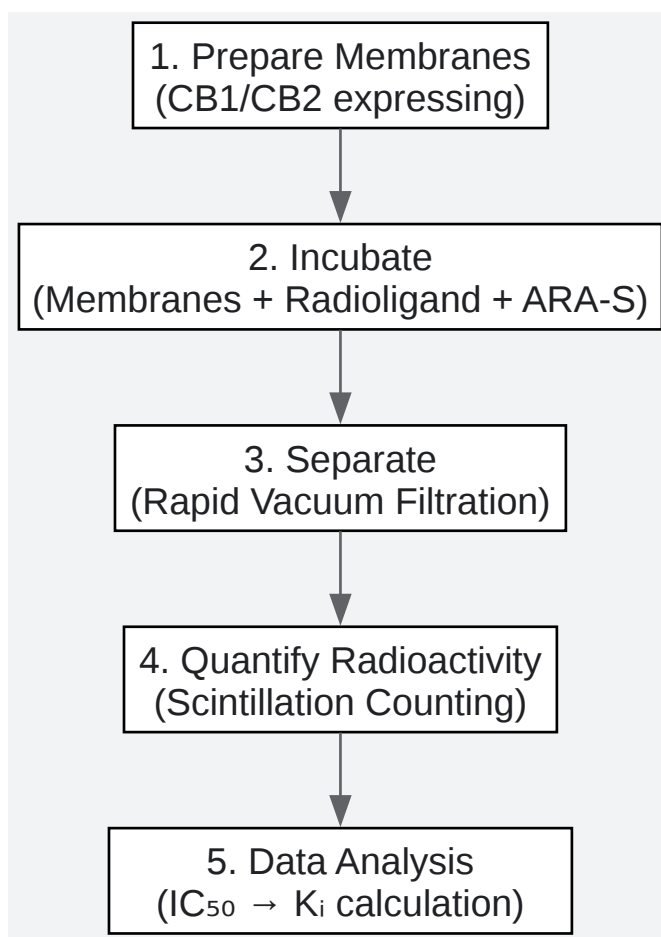
Experimental Protocols

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (K_i) of ARA-S for cannabinoid receptors.

Methodology:

- **Membrane Preparation:** Homogenize tissues (e.g., mouse cerebellum for CB1) or cultured cells expressing the receptor of interest in a buffered solution. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
- **Assay Incubation:** In assay tubes, combine the prepared membranes, a known concentration of a high-affinity radioligand (e.g., [3 H]CP55940), and varying concentrations of the unlabeled test compound (ARA-S).
- **Separation:** After incubation to equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters.
- **Quantification:** Measure the radioactivity trapped on the filters using liquid scintillation counting.
- **Data Analysis:** Plot the percentage of specific binding against the log concentration of ARA-S. Determine the IC_{50} value (the concentration of ARA-S that inhibits 50% of specific radioligand binding). Convert the IC_{50} to a K_i value using the Cheng-Prusoff equation.



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Caption: Workflow for a competitive radioligand binding assay.

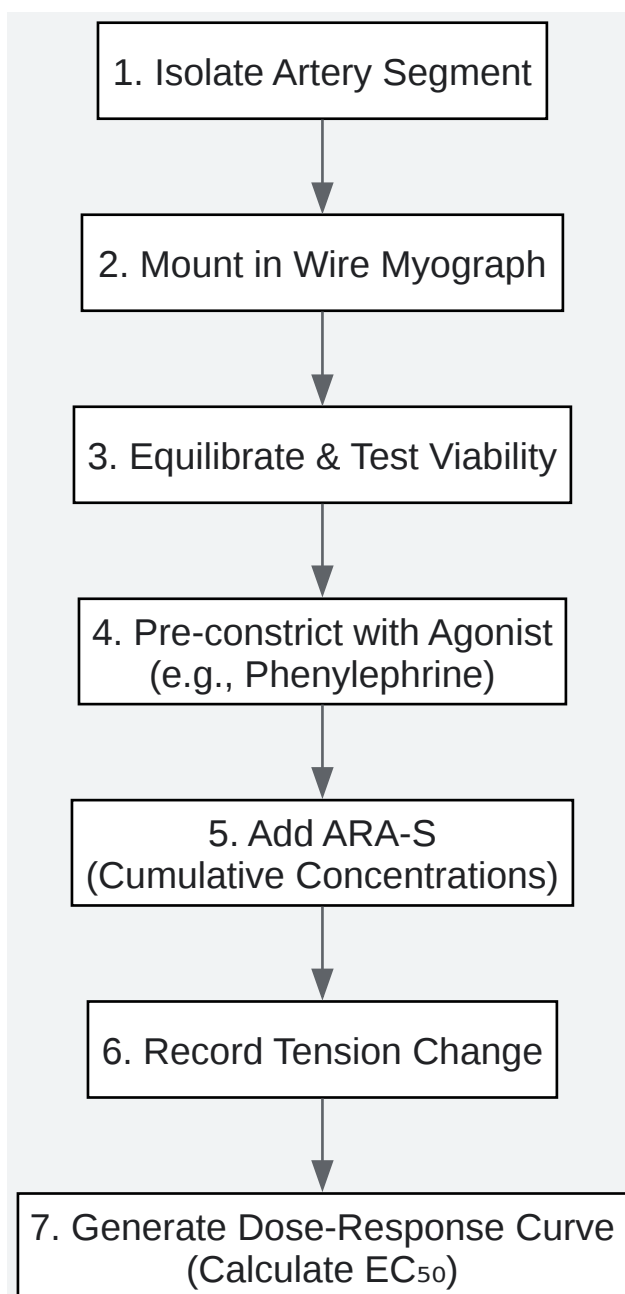
Ex Vivo Vasodilation Assay (Wire Myography)

This protocol assesses the functional effect of ARA-S on blood vessel tone.^{[1][7]}

Methodology:

- **Vessel Isolation:** Dissect third-order mesenteric arteries from male Sprague-Dawley rats and place them in a cold physiological salt solution.
- **Mounting:** Mount 2 mm segments of the arteries in a wire myograph chamber filled with salt solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C.

- **Equilibration & Viability Check:** Allow the vessels to equilibrate under a normalized passive tension. Test vessel viability with a high-potassium solution and the presence of functional endothelium with acetylcholine.
- **Pre-constriction:** Constrict the arteries to approximately 80% of their maximum response using an alpha-agonist like phenylephrine.
- **Compound Addition:** Once a stable contraction is achieved, add ARA-S to the bath in a cumulative, concentration-dependent manner.
- **Data Acquisition:** Record the isometric tension continuously. Express relaxation as a percentage reversal of the pre-constriction. Plot the data to determine the EC₅₀ value.



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Caption: Experimental workflow for ex vivo wire myography.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to study the direct effects of ARA-S on ion channel function.[4]

Methodology:

- **Cell Preparation:** Isolate neurons (e.g., from rat superior cervical ganglia) and maintain them in short-term culture.
- **Patch-Clamp Recording:** Establish a whole-cell patch-clamp configuration on a selected neuron. Use specific internal (pipette) and external (bath) solutions to isolate the desired ionic current (e.g., N-type Ca^{2+} current).
- **Voltage Protocol:** Apply a command voltage protocol to elicit the channel activity. For voltage-gated channels, this typically involves a series of depolarizing steps from a holding potential.
- **Drug Application:** Apply ARA-S to the cell using a rapid microperfusion system while continuously recording the ionic currents.
- **Data Analysis:** Measure changes in current amplitude, kinetics (activation, inactivation), and voltage-dependence before, during, and after ARA-S application.

Synthesis Overview

Chemical Synthesis

N-Arachidonoyl L-Serine can be synthesized by the coupling of arachidonic acid with L-serine methyl ester, followed by saponification. The process typically involves activating the carboxyl group of arachidonic acid (e.g., forming an acid chloride or using a coupling agent like DCC/EDC) to facilitate the acylation of the amino group of the serine ester.

Biosynthesis

While the precise in vivo biosynthetic pathway is not fully elucidated, in vitro studies have shown that cytochrome c can catalyze the formation of N-arachidonoyl serine from arachidonoyl-CoA and L-serine in the presence of hydrogen peroxide.^[10] This suggests a potential role for mitochondrial enzymes in its endogenous production.

Conclusion

Arachidonoyl Serinol is an intriguing endogenous lipid mediator that, despite its structural similarity to anandamide, functions largely independently of the classical CB1 and CB2 cannabinoid receptors. Its primary actions, including potent vasodilation and modulation of ion channels, appear to be mediated through a novel, non-CB1/CB2 G-protein-coupled receptor

and direct interaction with ion channels. The data strongly suggest that ARA-S is an endogenous agonist for the putative "abnormal cannabidiol" receptor, activating downstream MAPK and Akt signaling pathways. For researchers in pharmacology and drug development, ARA-S represents a valuable tool for probing this novel signaling system, which may offer therapeutic targets for cardiovascular and inflammatory conditions distinct from those modulated by the classical endocannabinoid system.

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